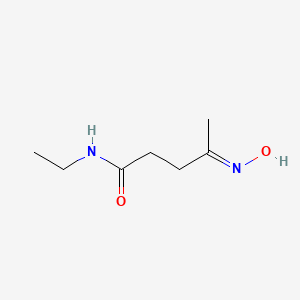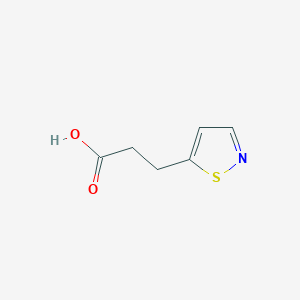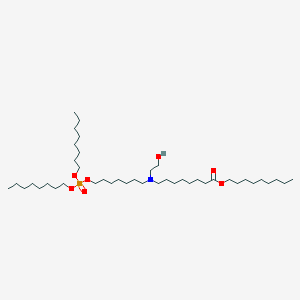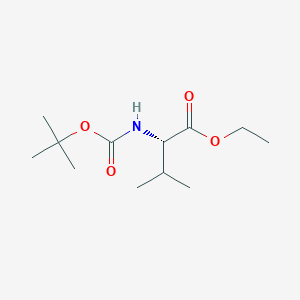
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with an L-prolyl group and a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can be achieved through classical peptide synthesis methods. This involves the protection of the amino group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by peptide bond formation using carbodiimide-promoted reactions . Another method involves the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, could be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions, particularly in the context of proline-rich peptides.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The L-prolyl group may facilitate binding to proline-specific enzymes, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prolylproline: A dipeptide derived from L-proline, used in similar contexts for studying enzyme interactions.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of derivatives of beta amino acids.
Uniqueness
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16F2N2O |
|---|---|
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2/t7?,8-/m0/s1 |
InChI-Schlüssel |
PRDGRJMOZSRLLS-MQWKRIRWSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)C(F)F |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)


